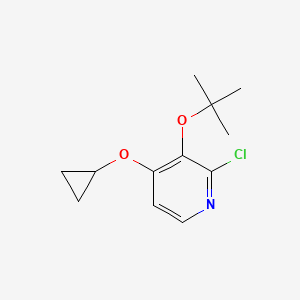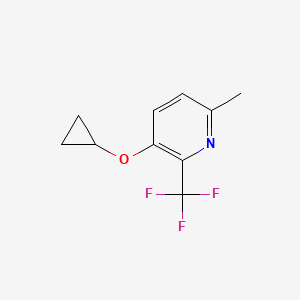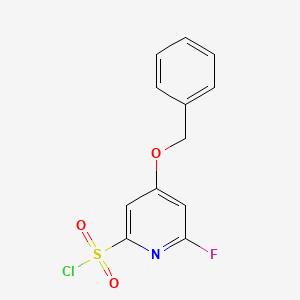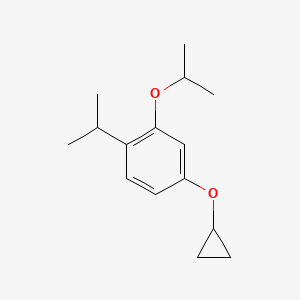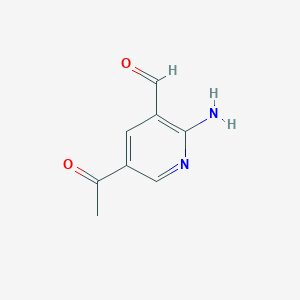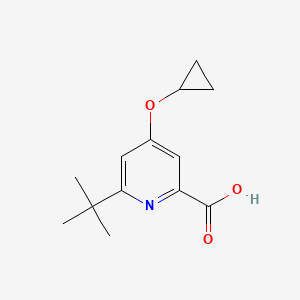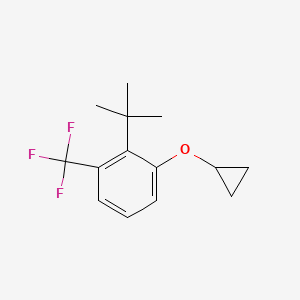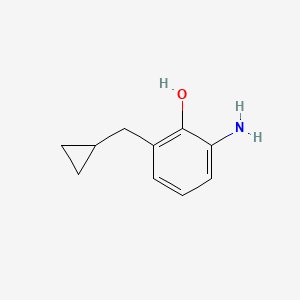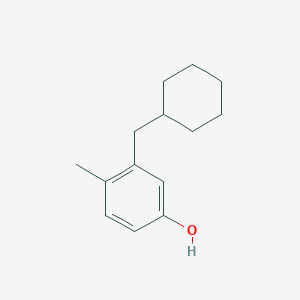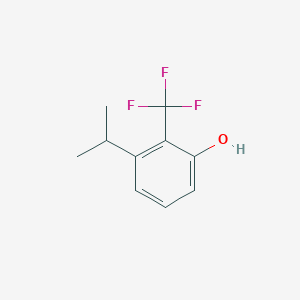
3-Isopropyl-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-yl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL typically involves the introduction of the trifluoromethyl group and the propan-2-yl group onto a phenol ring. One common method is the Friedel-Crafts alkylation, where the phenol undergoes alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL may involve large-scale Friedel-Crafts alkylation and electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenol group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(PROPAN-2-YL)-2-METHYLPHENOL: Similar structure but lacks the trifluoromethyl group.
3-(PROPAN-2-YL)-2-CHLOROPHENOL: Contains a chlorine atom instead of the trifluoromethyl group.
3-(PROPAN-2-YL)-2-BROMOPHENOL: Contains a bromine atom instead of the trifluoromethyl group.
Uniqueness
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F3O |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
3-propan-2-yl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)7-4-3-5-8(14)9(7)10(11,12)13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
VZOPXRAYRRHUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


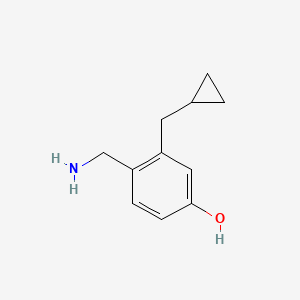
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
